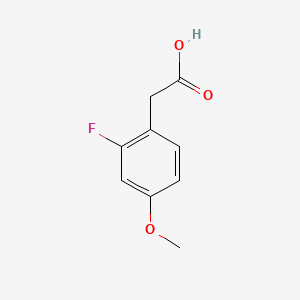

2-Fluoro-4-methoxyphenylacetic acid

Description

The exact mass of the compound 2-Fluoro-4-methoxyphenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-4-methoxyphenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-methoxyphenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGODSCYEKWDSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598372 | |

| Record name | (2-Fluoro-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883531-28-0 | |

| Record name | (2-Fluoro-4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluoro-4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-4-methoxyphenylacetic acid properties

An In-depth Technical Guide to 2-Fluoro-4-methoxyphenylacetic Acid

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated building blocks highly sought after.[1] Among these, 2-Fluoro-4-methoxyphenylacetic acid (CAS No: 883531-28-0) emerges as a compound of significant interest.[2] Its structure, combining a phenylacetic acid moiety with a fluorine atom ortho to the acetic acid group and a methoxy group para to it, presents a unique scaffold for the synthesis of novel therapeutic agents.[3]

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 2-Fluoro-4-methoxyphenylacetic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in synthesis and biological screening.

Chemical and Physical Data

While experimental data for some properties of 2-Fluoro-4-methoxyphenylacetic acid are not widely published, a combination of data from commercial suppliers and predictive modeling provides a solid foundation for its characterization.[4][5]

| Property | Value | Source |

| CAS Number | 883531-28-0 | [2] |

| Molecular Formula | C₉H₉FO₃ | [2] |

| Molecular Weight | 184.17 g/mol | [5] |

| Physical Form | Solid | [5] |

| Melting Point | Not available | |

| Boiling Point | 290.6 ± 25.0 °C (Predicted) | [4] |

| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.16 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in organic solvents such as ethanol and methanol.[6] | [6] |

Spectroscopic Profile (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the methoxy protons. The coupling between the fluorine atom and the adjacent protons will be a key feature.

-

Aromatic Protons (3H): These will appear in the range of δ 6.5-7.5 ppm. The proton ortho to the fluorine will likely be a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two aromatic protons will also show splitting patterns consistent with their positions relative to the substituents.

-

Methylene Protons (-CH₂COOH, 2H): A singlet is expected around δ 3.6 ppm.[7]

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet is anticipated around δ 3.8 ppm.[7]

-

Carboxylic Acid Proton (-COOH, 1H): A broad singlet will be present, typically downfield (> δ 10 ppm), and its position can be concentration-dependent.

The carbon NMR spectrum will be characterized by the influence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the chemical shifts of the aromatic carbons.

-

Carbonyl Carbon (-COOH): Expected around δ 175-180 ppm.

-

Aromatic Carbons (6C): These will appear in the δ 100-160 ppm region. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant.

-

Methylene Carbon (-CH₂COOH): Expected around δ 40-45 ppm.

-

Methoxy Carbon (-OCH₃): Expected around δ 55 ppm.[8]

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-O Stretch (Carboxylic Acid and Ether): Bands in the 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively.

-

C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of a methoxy group (-OCH₃, 31 Da).

Synthesis and Purification

A robust and scalable synthesis is crucial for the utilization of any chemical building block. For 2-Fluoro-4-methoxyphenylacetic acid, a two-step synthesis starting from commercially available 3-fluoroanisole is proposed, culminating in a Willgerodt-Kindler reaction.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 2-Fluoro-4-methoxyphenylacetic acid.

Experimental Protocols

This procedure is adapted from a known method for the acylation of fluoroanisole.[9]

-

Reaction Setup: To a flask containing 200 mL of dichloroethane and 1.0 mol of 3-fluoroanisole, stir and cool the mixture to 0 °C.

-

Addition of Reagents: Add 1.02 mol of aluminum trichloride, followed by the dropwise addition of 1.02 mol of acetyl chloride, maintaining the temperature between 0-10 °C.

-

Reaction: After the addition is complete, allow the reaction to stir for 1 hour.

-

Workup: Pour the reaction mixture into 500 g of ice water. Separate the organic layer, wash with water, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from methanol to yield white crystals of 2-fluoro-4-methoxyacetophenone.

This protocol is a generalized procedure for the Willgerodt-Kindler reaction, which is known to be effective for converting aryl ketones to the corresponding carboxylic acids.[10][11]

-

Reaction Mixture: In a round-bottom flask, combine 1.0 equivalent of 2-fluoro-4-methoxyacetophenone, 3.0 equivalents of morpholine, and 2.0 equivalents of sulfur.

-

Heating: Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction should be performed in a well-ventilated fume hood due to the potential evolution of hydrogen sulfide.

-

Formation of Thioamide: After cooling, the intermediate, 2-(2-fluoro-4-methoxyphenyl)thioacetomorpholide, may be isolated, or the reaction can proceed directly to hydrolysis.

-

Hydrolysis: Add a 20% aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux for 10-12 hours to hydrolyze the thioamide.

-

Workup: After cooling, dilute the mixture with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material and neutral byproducts.

-

Acidification: Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.

-

Isolation: The product, 2-Fluoro-4-methoxyphenylacetic acid, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Research and Drug Development

The unique structural features of 2-Fluoro-4-methoxyphenylacetic acid make it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Role as a Synthetic Intermediate

Phenylacetic acid derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals.[12] The presence of the fluorine atom in the ortho position of 2-Fluoro-4-methoxyphenylacetic acid can be leveraged to modulate the electronic properties of the aromatic ring, influencing the reactivity and biological activity of the final molecule.[1]

Potential Therapeutic Areas

While specific drugs derived from 2-Fluoro-4-methoxyphenylacetic acid are not prominently documented, its structural motifs are found in various classes of therapeutic agents:

-

Anti-inflammatory Agents: Phenylacetic acid derivatives are precursors to several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antidepressants: The phenylacetic acid scaffold is present in some selective serotonin reuptake inhibitors (SSRIs).

-

Antitubercular Agents: Derivatives of fluorinated phenoxy-N-phenylacetamides have shown promising antitubercular activity.

The exploration of 2-Fluoro-4-methoxyphenylacetic acid in the synthesis of new chemical entities for these and other therapeutic areas is a promising avenue for future research.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-4-methoxyphenylacetic acid.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Sciencemadness.org. (2020). Willgerodt-Kindler featuring acetophenone. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica, B 40, 534–544.

-

MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. Retrieved from [Link]

- Molecules. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2248-2258.

-

Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of MFA form I and form II. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-4-methoxyphenacyl bromide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]

- MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315.

-

The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

- MDPI. (2018). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Molbank, 2018(3), M996.

- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org, 2025010341.

-

ResearchGate. (n.d.). Comparison of Fourier-transform infrared (FTIR) spectra of pure sample.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. 883531-28-0 CAS MSDS (2-Fluoro-4-methoxyphenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Fluoro-4-methoxyphenylacetic acid | 883531-28-0 [sigmaaldrich.com]

- 6. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Methoxyphenylacetic acid(104-01-8) 13C NMR spectrum [chemicalbook.com]

- 9. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodscentscompany.com]

- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 2-Fluoro-4-methoxyphenylacetic Acid: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Phenylacetic Acids

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established and powerful strategy for optimizing molecular properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets. Within this context, 2-Fluoro-4-methoxyphenylacetic acid emerges as a valuable and versatile building block for the synthesis of complex bioactive molecules.

This technical guide provides an in-depth exploration of 2-Fluoro-4-methoxyphenylacetic acid, from its fundamental chemical structure and properties to its synthesis and spectroscopic characterization. We will delve into the rationale behind its synthetic route and provide a detailed analysis of its spectral data. Furthermore, we will examine its application in drug discovery, offering insights into why this specific substitution pattern is of significant interest to researchers and drug development professionals.

Core Chemical Identity and Physicochemical Properties

2-Fluoro-4-methoxyphenylacetic acid is a disubstituted phenylacetic acid derivative. The presence of the carboxylic acid moiety, a fluorine atom ortho to the acetic acid group, and a methoxy group para to it, provides a unique combination of electronic and steric properties that can be exploited in organic synthesis.

| Property | Value | Source(s) |

| IUPAC Name | (2-Fluoro-4-methoxyphenyl)acetic acid | [1] |

| CAS Number | 883531-28-0 | [2][3] |

| Molecular Formula | C₉H₉FO₃ | [2] |

| Molecular Weight | 184.16 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [4] |

| Predicted pKa | 4.17 ± 0.10 | [3] |

| Storage | Sealed in a dry, room temperature environment | [3][4] |

Chemical Structure:

The structure of 2-Fluoro-4-methoxyphenylacetic acid is defined by a benzene ring substituted at positions 1, 2, and 4. The acetic acid group at position 1 is the primary functional group for derivatization. The fluorine atom at position 2 exerts a strong inductive electron-withdrawing effect, influencing the acidity of the carboxylic acid and the reactivity of the aromatic ring. The methoxy group at position 4 is an electron-donating group, which can direct further electrophilic aromatic substitution.

Caption: Chemical structure of 2-Fluoro-4-methoxyphenylacetic acid.

Synthesis and Mechanistic Rationale

While multiple synthetic routes to phenylacetic acids exist, a strategically sound approach to 2-Fluoro-4-methoxyphenylacetic acid begins with a commercially available precursor, 3-fluoroanisole. The proposed synthesis involves two key transformations: Friedel-Crafts acylation to introduce the acetyl group, followed by a Willgerodt-Kindler reaction to convert the methyl ketone into the desired phenylacetic acid derivative.

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 2-Fluoro-4-methoxyphenylacetic acid.

Step 1: Friedel-Crafts Acylation of 3-Fluoroanisole

Protocol:

-

To a flask containing dichloroethane, add 3-fluoroanisole (1.0 eq).

-

Stir the mixture and cool to 0 °C.

-

Carefully add aluminum trichloride (AlCl₃, 1.0-1.03 eq).

-

Slowly add acetyl chloride (1.01-1.03 eq) dropwise, maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction to stir for 1 hour.

-

Pour the reaction mixture into ice water to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, and concentrate under reduced pressure.

-

Recrystallize the crude product from methanol to yield pure 2-fluoro-4-methoxyacetophenone.[5]

Causality and Expertise:

-

Choice of Reactants: 3-Fluoroanisole is the logical starting material. The methoxy group is a strong ortho-, para-director for electrophilic aromatic substitution. The fluorine atom is a deactivator but also an ortho-, para-director. The directing effects of the methoxy group are dominant, and the para position to the methoxy group is the most sterically accessible and electronically favorable for acylation. This regioselectivity is crucial for obtaining the desired 2-fluoro-4-methoxy substitution pattern on the resulting acetophenone.

-

Reaction Conditions: The use of a Lewis acid like aluminum trichloride is standard for Friedel-Crafts acylation, as it activates the acetyl chloride towards electrophilic attack. Dichloroethane is a common solvent for this reaction. Maintaining a low temperature (0-10 °C) is critical to control the reaction's exothermicity and prevent side reactions.[5]

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

Protocol:

-

In a reaction vessel, combine 2-fluoro-4-methoxyacetophenone (1.0 eq), elemental sulfur (2.5-3.0 eq), and morpholine (3.0-4.0 eq).

-

Heat the mixture to reflux (typically around 120-140 °C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and remove the excess morpholine under reduced pressure.

-

To the resulting crude thioamide, add an aqueous solution of a strong acid (e.g., H₂SO₄) or base (e.g., NaOH).

-

Heat the mixture to reflux to hydrolyze the thioamide to the carboxylic acid.

-

After cooling, acidify the solution (if a basic hydrolysis was performed) to a pH of 1-2 to precipitate the carboxylic acid product.[6]

-

Filter the solid, wash with cold water, and dry to obtain 2-Fluoro-4-methoxyphenylacetic acid.

Causality and Expertise:

-

The Willgerodt-Kindler Reaction: This reaction is a powerful method for converting aryl methyl ketones into the corresponding phenylacetic acid derivatives (via a thioamide intermediate).[4][7] The reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of a terminal thioamide.[4] This is a highly reliable and field-proven method for this type of transformation.

-

Hydrolysis: The thioamide intermediate is stable but can be readily hydrolyzed to the carboxylic acid under either acidic or basic conditions. The choice between acid or base hydrolysis often depends on the stability of other functional groups in the molecule and the ease of product isolation.

Structural Elucidation via Spectroscopic Analysis

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Coupling |

| ~10-12 | Singlet (broad) | 1H | -COOH | The carboxylic acid proton is acidic and typically appears as a broad singlet far downfield. Its chemical shift can be concentration and solvent-dependent. |

| ~7.15 | Doublet of doublets (dd) | 1H | H-6 | This proton is ortho to the acetic acid group and meta to the methoxy group. It will be coupled to H-5 (ortho coupling, J ≈ 8-9 Hz) and to the fluorine atom (meta coupling, J ≈ 4-5 Hz). |

| ~6.70 | Doublet of doublets (dd) | 1H | H-5 | This proton is meta to both the acetic acid and fluorine groups, and ortho to the methoxy group. It will be coupled to H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz). |

| ~6.65 | Doublet of doublets (dd) | 1H | H-3 | This proton is ortho to the fluorine atom and the methoxy group. It will be coupled to the fluorine atom (ortho coupling, J ≈ 9-10 Hz) and to H-5 (meta coupling, J ≈ 2-3 Hz). |

| ~3.80 | Singlet | 3H | -OCH₃ | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. |

| ~3.65 | Singlet | 2H | -CH₂- | The two methylene protons are adjacent to the aromatic ring and the carbonyl group. They are expected to appear as a singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by the presence of nine distinct carbon signals. The carbon atoms coupled to fluorine will exhibit splitting.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expected Coupling |

| ~178 | C=O | The carboxylic acid carbonyl carbon is highly deshielded. |

| ~160 (d, ¹JCF ≈ 245 Hz) | C-2 | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be shifted downfield due to the electronegativity of fluorine. |

| ~158 | C-4 | The carbon attached to the methoxy group will be shifted downfield. |

| ~125 (d, ³JCF ≈ 5 Hz) | C-6 | This carbon will exhibit a smaller three-bond coupling to the fluorine atom. |

| ~118 (d, ²JCF ≈ 20 Hz) | C-1 | The ipso-carbon attached to the acetic acid group will show a two-bond coupling to fluorine. |

| ~115 (d, ²JCF ≈ 20 Hz) | C-5 | This carbon will show a two-bond coupling to the fluorine atom. |

| ~102 (d, ²JCF ≈ 25 Hz) | C-3 | This carbon, ortho to the fluorine, will show a significant two-bond coupling. |

| ~55 | -OCH₃ | The methoxy carbon is characteristic in this region. |

| ~40 | -CH₂- | The methylene carbon of the acetic acid side chain. |

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3300-2500 | O-H stretch | A very broad band, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. |

| ~1710 | C=O stretch | A strong, sharp absorption for the carboxylic acid carbonyl group. |

| ~1610, ~1500 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1250 | C-O stretch | Asymmetric stretch of the aryl ether and stretching of the carboxylic acid C-O. |

| ~1150 | C-F stretch | A strong band characteristic of the carbon-fluorine bond. |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

| m/z | Fragment | Interpretation |

| 184 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of C₉H₉FO₃. |

| 139 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da), a common fragmentation for carboxylic acids. |

| 124 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. |

| 111 | [C₇H₄FO]⁺ | A fragment resulting from the cleavage of the acetic acid side chain. |

Applications in Drug Discovery and Medicinal Chemistry

2-Fluoro-4-methoxyphenylacetic acid is not merely a chemical curiosity; it is a strategically designed building block for the synthesis of complex pharmaceutical agents. The specific substitution pattern offers several advantages to the medicinal chemist.

Workflow: Role as a Synthetic Intermediate

Caption: General workflow for derivatizing 2-Fluoro-4-methoxyphenylacetic acid.

Case Study Insight: mGlu3 Negative Allosteric Modulators

In this context, the 2-fluoro-4-substituted phenyl moiety serves as a core scaffold that can be elaborated through reactions like Sonogashira coupling. The 2-fluoro-4-methoxyphenylacetic acid scaffold offers a similar framework, with the methoxy group providing different electronic and steric properties compared to an iodo group, which could be beneficial for fine-tuning the pharmacological profile of a lead compound. The acetic acid side chain provides a convenient handle for creating amide or ester linkages to other parts of a target molecule, a common strategy for exploring the structure-activity relationship (SAR) of a compound series.

Conclusion

2-Fluoro-4-methoxyphenylacetic acid represents a valuable tool in the arsenal of the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups make it an ideal starting point for the synthesis of novel and complex bioactive molecules. The synthetic route, while requiring careful control, is based on robust and well-understood organic reactions. The predicted spectroscopic data provides a clear roadmap for the characterization and quality control of this important intermediate. As the demand for more sophisticated and finely-tuned pharmaceutical agents continues to grow, the importance of versatile and strategically designed building blocks like 2-Fluoro-4-methoxyphenylacetic acid will only increase.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Jiang, M., et al. (2009). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

-

Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

-

SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]

-

Synthonix. (n.d.). 2-Fluoro-4-methoxyphenylacetic acid. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

-

Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

-

2a biotech. (n.d.). Products. [Link]

-

Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

-

Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

-

Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

-

Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

-

Wenthur, C. J., et al. (n.d.). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1- yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). [Link]

-

Findlater, M., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Methoxyphenylacetic acid. [Link]

- Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.

-

MDPI. (2022). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Hydroxybenzeneacetic acid, 2TMS derivative. [Link]

- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. 883531-28-0 CAS MSDS (2-Fluoro-4-methoxyphenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 883531-28-0 2-Fluoro-4-methoxyphenylacetic acid AKSci W9056 [aksci.com]

- 5. biosynth.com [biosynth.com]

- 6. Synthonix, Inc > 883531-28-0 | 2-Fluoro-4-methoxyphenylacetic acid [synthonix.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to (2-fluoro-4-methoxyphenyl)acetic acid (CAS 883531-28-0)

For Researchers, Scientists, and Drug Development Professionals

Molecular Profile and Physicochemical Properties

(2-fluoro-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of both a fluorine atom and a methoxy group on the phenyl ring imparts unique electronic and steric properties that are highly sought after in modern drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 883531-28-0 | [1][2] |

| Molecular Formula | C₉H₉FO₃ | [1][2] |

| Molecular Weight | 184.16 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [2] |

| Predicted Boiling Point | 290.6 ± 25.0 °C | [2] |

| Predicted pKa | 4.17 ± 0.10 | [2] |

| Predicted Density | 1.269 ± 0.06 g/cm³ | [2] |

| Storage | Sealed in dry, room temperature | [2] |

Synthesis Pathway and Experimental Protocol

Diagram of the Proposed Synthesis Workflow

Sources

An In-depth Technical Guide to 2-Fluoro-4-methoxyphenylacetic Acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Strategic Value of Fluorination in Phenylacetic Acid Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The phenylacetic acid moiety itself is a privileged structure, present in a variety of bioactive compounds and serving as a critical synthon for more complex therapeutics. The introduction of a fluorine atom, as seen in 2-Fluoro-4-methoxyphenylacetic acid, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom at the C-2 position, ortho to the acetic acid side chain, along with the methoxy group at the C-4 position, creates a distinct electronic environment that modulates acidity, lipophilicity, and metabolic stability. This guide provides an in-depth analysis of 2-Fluoro-4-methoxyphenylacetic acid, offering researchers and drug development professionals a comprehensive resource covering its chemical and physical properties, robust synthetic protocols, and its potential as a high-value intermediate in pharmaceutical research.

Physicochemical and Spectroscopic Profile

2-Fluoro-4-methoxyphenylacetic acid is a solid at room temperature, with its properties largely dictated by the interplay of the fluoro, methoxy, and carboxylic acid functional groups.

| Property | Value | Source(s) |

| Molecular Weight | 184.16 g/mol | [1][2] |

| Molecular Formula | C₉H₉FO₃ | [1][2] |

| CAS Number | 883531-28-0 | [3][4] |

| Physical Form | Solid | |

| Melting Point | Data not available; Estimated to be in the range of 90-120 °C based on isomers and analogues. The related 3-Fluoro-4-methoxyphenylacetic acid has a melting point of 111-113 °C. | [5] |

| Solubility | Expected to have good solubility in polar organic solvents such as DMSO, methanol, and ethanol. Aqueous solubility is likely low but increases significantly at basic pH due to deprotonation of the carboxylic acid. The non-fluorinated analogue, 4-methoxyphenylacetic acid, is soluble in DMSO at 100 mg/mL and has an aqueous solubility of 18 mg/mL. | [5][6] |

| Purity | Commercially available at ≥97% or >98% purity. | [7][8] |

| Storage | Store at ambient temperature in a well-sealed container. |

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the methoxy protons.

-

Aromatic Region (approx. 6.7-7.2 ppm): Three protons will be present in this region. The proton at C-6 (ortho to the acetic acid group) will likely appear as a doublet. The protons at C-3 and C-5 will show complex splitting patterns due to both H-H and H-F coupling.

-

Methylene Protons (-CH₂COOH, approx. 3.6 ppm): A singlet integrating to two protons.

-

Methoxy Protons (-OCH₃, approx. 3.8 ppm): A sharp singlet integrating to three protons.

-

Carboxylic Acid Proton (-COOH, approx. 11-12 ppm): A broad singlet, which is exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR will display nine distinct signals. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and carboxylic acid groups.

-

Carbonyl Carbon (-COOH): ~175-180 ppm.

-

Aromatic Carbons: In the range of 110-165 ppm. The carbon directly attached to fluorine (C-2) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).[9] Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

-

Methylene Carbon (-CH₂COOH): ~40 ppm.

-

Methoxy Carbon (-OCH₃): ~55 ppm.

FT-IR Spectroscopy: The infrared spectrum will be dominated by absorptions characteristic of the carboxylic acid and the substituted benzene ring.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[10]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[10]

-

C-O Stretch (Carboxylic Acid & Methoxy): Strong bands in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: A strong band typically found in the 1100-1250 cm⁻¹ region.[10]

-

Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.[10]

Mass Spectrometry: Electron ionization (EI) mass spectrometry is expected to show a clear molecular ion peak (M⁺) at m/z = 184. Key fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 139, which corresponds to the fluoromethoxybenzyl cation.[11] Further fragmentation of the aromatic ring may also be observed.

Synthesis of 2-Fluoro-4-methoxyphenylacetic Acid

A robust and scalable synthesis of 2-Fluoro-4-methoxyphenylacetic acid can be envisioned in a two-step sequence starting from commercially available m-fluoroanisole. This pathway involves an initial Friedel-Crafts acylation to form the key ketone intermediate, followed by a Willgerodt-Kindler reaction to furnish the desired phenylacetic acid.

Caption: Proposed two-step synthesis of 2-Fluoro-4-methoxyphenylacetic acid.

Experimental Protocol: Synthesis of the Precursor, 2-Fluoro-4-methoxyacetophenone

This protocol is adapted from a patented procedure for the synthesis of the key acetophenone intermediate.[3]

Materials:

-

m-Fluoroanisole

-

Dichloroethane

-

Aluminum trichloride (AlCl₃)

-

Acetyl chloride

-

Ice water

-

Methanol

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, add dichloroethane and m-fluoroanisole.

-

Cool the mixture to 0 °C with stirring.

-

Carefully add aluminum trichloride in portions, maintaining the temperature.

-

Slowly add acetyl chloride dropwise to the reaction mixture, ensuring the temperature remains between 0-10 °C.

-

After the addition is complete, allow the reaction to stir for an additional hour at this temperature.

-

Pour the reaction mixture into ice water to quench the reaction.

-

Separate the organic layer, wash it with water, and then concentrate it under reduced pressure to remove the dichloroethane.

-

Recrystallize the resulting crude product from methanol to obtain pure, white crystals of 2-fluoro-4-methoxyacetophenone.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

This protocol is a generalized procedure based on the well-established Willgerodt-Kindler reaction, adapted for the specific substrate.[12][13][14]

Materials:

-

2-Fluoro-4-methoxyacetophenone

-

Elemental sulfur

-

Morpholine

-

Aqueous sodium hydroxide solution (e.g., 10%)

-

Aqueous hydrochloric acid (to acidify)

-

Suitable extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Thioamide Formation: In a reaction vessel, combine 2-fluoro-4-methoxyacetophenone, elemental sulfur, and morpholine. The molar ratio of ketone:sulfur:morpholine is typically optimized but often starts around 1:2.5:3.

-

Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within several hours.

-

Cool the reaction mixture and pour it into water. The crude thioamide product, 2-fluoro-4-methoxyphenylthiomorpholide, will often precipitate as a solid.

-

Filter the solid, wash with water, and dry.

-

Hydrolysis: Combine the crude thioamide with an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and distill off any remaining organic solvents if used.

-

Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2. The desired 2-Fluoro-4-methoxyphenylacetic acid will precipitate out of the solution.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of water and ethanol.

Role in Medicinal Chemistry and Drug Development

Phenylacetic acid derivatives are vital building blocks in the synthesis of numerous pharmaceuticals. The strategic placement of a fluorine atom can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, and it can also modulate the pKa of the carboxylic acid and influence binding interactions with target proteins.

Caption: Key synthetic transformations and potential applications of the title compound.

While specific drugs derived directly from 2-Fluoro-4-methoxyphenylacetic acid are not prominently featured in publicly accessible literature, its analogues have significant applications. For instance, the non-fluorinated 4-methoxyphenylacetic acid is a known intermediate in the synthesis of the antidepressant Venlafaxine.[5] Furthermore, research has shown that derivatives of 2-(4-fluorophenyl)-N-phenylacetamide possess potential as anticancer agents.[15] This strongly suggests that 2-Fluoro-4-methoxyphenylacetic acid is a valuable scaffold for generating libraries of novel phenylacetamide derivatives for screening against various therapeutic targets, particularly in oncology.

The carboxylic acid handle allows for straightforward derivatization via standard coupling reactions to form amides and esters, or reduction to the corresponding alcohol, opening up a wide array of possibilities for creating novel chemical entities.

Safety and Handling

According to its Safety Data Sheet (SDS), 2-Fluoro-4-methoxyphenylacetic acid is classified as a hazardous substance.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Signal Word: Warning

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If swallowed, seek immediate medical attention.

-

Conclusion

2-Fluoro-4-methoxyphenylacetic acid represents a strategically important building block for medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, provides a powerful tool for modulating the properties of lead compounds. The synthetic routes to this compound are well-precedented and scalable, relying on fundamental organic reactions. While its direct application in marketed drugs is not yet established, the proven utility of related phenylacetic acid derivatives in areas such as oncology and neuroscience underscores its significant potential. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this versatile synthon into their drug development programs.

References

- Zhao, B., Shang, R., Cheng, W., & Fu, Y. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis.

- ChemicalBook. (n.d.). 452-14-2(3-Fluoro-4-methoxyphenylacetic acid) Product Description.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072).

- ChemicalBook. (n.d.). 883531-28-0(2-Fluoro-4-methoxyphenylacetic acid) Product Description.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Fluoro-4-methoxyphenylacetic acid.

- Gable, K. (n.d.). 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, August 29).

- AbacipharmTech. (n.d.). 2-Fluoro-4-methoxyphenylacetic acid.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxyphenylacetic acid.

- Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2).

- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica B, 40, 534–544.

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.

- Google Patents. (n.d.). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

- BLD Pharm. (n.d.). 883531-28-0|2-Fluoro-4-methoxyphenylacetic acid.

- Thieme E-Books. (n.d.). Third Component Sulfur (Willgerodt–Kindler Reaction).

- University of Regensburg. (n.d.). 13C NMR Spectroscopy.

- VTechWorks. (n.d.).

- Google Patents. (n.d.).

- Science Ready. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxyphenylacetic acid | 883531-28-0.

- Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube.

- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.

- SpectraBase. (n.d.). 2-Fluoro-4-methoxyphenacyl bromide - Optional[Vapor Phase IR] - Spectrum.

- Iowa State University. (n.d.). NMR Coupling Constants.

- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility.

- CymitQuimica. (n.d.). 2-Fluoro-4-methoxyphenylacetic acid.

- University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- PubChem. (n.d.). 4-Methoxyphenylacetic Acid.

- ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid(104-01-8) 13C NMR spectrum.

- Priebbenow, D., & Bolm, C. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.

- NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. NIST WebBook.

- Google P

- The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid, 104-01-8.

- Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

- University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.

- Google Patents. (n.d.). US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac.

- ChemScene. (n.d.). 74457-86-6 | 2'-Fluoro-4'-methoxyacetophenone.

- ChemicalBook. (n.d.). 3-fluoro-4-hydroxyphenylacetic acid(458-09-3) ir1.

- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxyphenylacetic acid | 883531-28-0.

- Semantic Scholar. (1989). The willgerodt-kindler reactions. 7. The mechanisms.

- Merck Millipore. (n.d.). 2-Methoxyphenylacetic acid CAS 93-25-4 | 818671.

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 883531-28-0 CAS MSDS (2-Fluoro-4-methoxyphenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Fluoro-4-methoxyphenylacetic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-4-methoxyphenylacetic acid | CymitQuimica [cymitquimica.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scispace.com [scispace.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Fluoro-4-methoxyphenylacetic Acid and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-Fluoro-4-methoxyphenylacetic acid, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, synthesis protocols, and its strategic application in the design of novel therapeutics. We will delve into the nuances of its isomeric forms, emphasizing the importance of precise chemical characterization in achieving desired pharmacological outcomes.

Nomenclature and Isomeric Identification: The Importance of Precision

2-Fluoro-4-methoxyphenylacetic acid belongs to a class of substituted phenylacetic acids, which are prevalent scaffolds in numerous biologically active molecules. The precise arrangement of the fluoro and methoxy substituents on the phenyl ring is critical, as it significantly influences the molecule's physicochemical properties and its interactions with biological targets.

Synonyms and Chemical Identifiers

Accurate identification of chemical compounds is paramount for reproducibility in research and development. 2-Fluoro-4-methoxyphenylacetic acid is known by several synonyms, largely dictated by different chemical naming conventions and supplier-specific nomenclature.

Table 1: Synonyms and Identifiers for 2-Fluoro-4-methoxyphenylacetic Acid and Its Isomers

| Isomer | IUPAC Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| 2-Fluoro-4-methoxy | 2-Fluoro-4-methoxyphenylacetic acid | 2-(2-Fluoro-4-methoxyphenyl)acetic acid, 4-Methoxy-2-fluorophenylacetic acid | 883531-28-0 | C₉H₉FO₃ | 184.16 g/mol [1] |

| 3-Fluoro-4-methoxy | 3-Fluoro-4-methoxyphenylacetic acid | Benzeneacetic acid, 3-fluoro-4-methoxy- | 452-14-2 | C₉H₉FO₃ | 184.16 g/mol |

| 4-Fluoro-2-methoxy | 4-Fluoro-2-methoxyphenylacetic acid | 2-(4-Fluoro-2-methoxyphenyl)acetic acid | 886498-61-9 | C₉H₉FO₃ | 184.17 g/mol |

| 2-Fluoro-6-methoxy | 2-Fluoro-6-methoxyphenylacetic acid | (2-Fluoro-6-methoxyphenyl)acetic acid, 2-(Carboxymethyl)-3-fluoroanisole | 500912-19-6 | C₉H₉FO₃ | 184.17 g/mol [2] |

It is imperative for researchers to use the correct CAS number to ensure the procurement of the desired isomer, as subtle changes in substituent positioning can lead to vastly different biological activities.

Physicochemical Properties and Spectroscopic Data

The introduction of a fluorine atom and a methoxy group imparts unique electronic and steric properties to the phenylacetic acid core. Fluorine's high electronegativity can alter the acidity (pKa) of the carboxylic acid, influence metabolic stability, and modulate binding affinity to target proteins.[3] The methoxy group, a hydrogen bond acceptor, can also participate in crucial interactions within a biological target's binding site.

Table 2: Physicochemical Properties of 2-Fluoro-4-methoxyphenylacetic Acid

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point (Predicted) | 290.6 ± 25.0 °C | [4] |

| Density (Predicted) | 1.269 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 4.17 ± 0.10 | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Synthesis Methodologies

The synthesis of fluorinated phenylacetic acid derivatives often involves multi-step processes. Below are two common strategies employed for the synthesis of compounds like 2-Fluoro-4-methoxyphenylacetic acid.

Suzuki Coupling Approach

A prevalent method for forming the carbon-carbon bond between the phenyl ring and the acetic acid moiety is the Palladium-catalyzed Suzuki coupling reaction. This approach offers a versatile route to ortho-substituted phenylacetic acids.[8]

Experimental Protocol: Suzuki Coupling for Phenylacetic Acid Derivatives

-

Preparation of the Boronic Ester: The appropriately substituted aniline is converted to the corresponding boronic ester. This can be achieved through methods such as the one described by M. Andrus, utilizing a catalysis method with an N-heterocyclic carbene–palladium complex.[8]

-

Suzuki Coupling Reaction: The synthesized boronic ester is then coupled with an alkyl halide (e.g., a bromoacetate derivative) in the presence of a palladium catalyst and a base (e.g., K₂CO₃). The choice of base can be critical for optimizing the reaction yield.[8]

-

Hydrolysis: The resulting ester is hydrolyzed to the final phenylacetic acid derivative using standard conditions (e.g., aqueous NaOH or LiOH followed by acidification).

Caption: Generalized workflow for the synthesis of 2-Fluoro-4-methoxyphenylacetic acid via a Suzuki coupling reaction.

Carbonylation of Benzyl Halides

Another synthetic route involves the carbonylation of benzyl halides. This method introduces the carboxylic acid functionality directly onto the benzyl group.

Experimental Protocol: Carbonylation of Benzyl Halides

-

Preparation of the Benzyl Halide: The starting fluorinated methoxy toluene is halogenated at the benzylic position, typically using N-bromosuccinimide (NBS) or a similar reagent, to form the benzyl halide.

-

Carbonylation: The benzyl halide is then subjected to a carbonylation reaction using carbon monoxide in the presence of a suitable catalyst (e.g., a palladium complex) and a base. This reaction can be performed under various conditions, and optimization is often required.

-

Work-up and Purification: Following the reaction, the product is isolated and purified using standard techniques such as extraction and crystallization.

Caption: A schematic representation of the synthesis of 2-Fluoro-4-methoxyphenylacetic acid through the carbonylation of a benzyl halide intermediate.

Applications in Drug Discovery and Medicinal Chemistry

Substituted phenylacetic acids are crucial intermediates in the synthesis of a wide array of pharmaceuticals. The specific substitution pattern of 2-fluoro-4-methoxyphenylacetic acid makes it a valuable building block for creating molecules with tailored properties for specific biological targets.

Role as a Versatile Intermediate

The true value of 2-fluoro-4-methoxyphenylacetic acid lies in its role as a versatile intermediate.[3] The carboxylic acid provides a reactive handle for various chemical transformations, such as amide bond formation, while the fluorinated aromatic ring imparts unique physicochemical properties to the final molecule.[3] These properties can enhance metabolic stability, improve binding affinity, and increase bioavailability.

Use in the Development of Enzyme Inhibitors

The phenylacetic acid scaffold is a common feature in many enzyme inhibitors. For example, derivatives of 3-methoxyphenylacetic acid have been used to synthesize potent and selective irreversible monoacylglycerol lipase (MAGL) inhibitors.[3] The phenylacetic acid moiety can act as a scaffold to correctly position a reactive group for covalent modification of the enzyme's active site.[3] It is plausible that derivatives of 2-fluoro-4-methoxyphenylacetic acid could be developed as inhibitors for various enzymes, with the fluoro and methoxy groups fine-tuning the compound's reactivity and binding affinity.

Potential as a Biomarker

Interestingly, the related compound 2-(4-Methoxyphenyl)acetic acid has been identified as a plasma metabolite with high sensitivity and specificity as a biomarker for discriminating between non-small cell lung cancer (NSCLC) and healthy controls.[9] This suggests that phenylacetic acid derivatives may play a role in biological pathways relevant to disease, further highlighting the importance of studying this class of compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-4-methoxyphenylacetic acid and its isomers. Based on safety data for related compounds, it is likely an irritant.

-

Hazard Codes: Xi (Irritant)[4]

-

Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Fluoro-4-methoxyphenylacetic acid and its isomers are valuable and versatile building blocks in the field of drug discovery. The strategic incorporation of fluorine and methoxy substituents provides a powerful tool for medicinal chemists to modulate the properties of lead compounds and develop novel therapeutics. A thorough understanding of their synthesis, properties, and correct isomeric identification is crucial for advancing research and development in this area.

References

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

-

PubChem. 4-Methoxyphenylacetic Acid. Available at: [Link]

- Google Patents. WO2014030106A2 - Process for the preparation of (2r,3s)-3-(4-methoxyphenyl)glycidic acid methyl ester.

-

NIST. 3-Fluoro-4-methoxyphenylacetic acid. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Fluoro-6-methoxyphenylacetic acid | 500912-19-6 [sigmaaldrich.cn]

- 3. 4-Fluoro-3-methoxyphenylacetic acid | 946713-86-6 | Benchchem [benchchem.com]

- 4. 883531-28-0 CAS MSDS (2-Fluoro-4-methoxyphenylacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3-Fluoro-4-methoxyphenylacetic acid [webbook.nist.gov]

- 8. inventivapharma.com [inventivapharma.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Biological Landscape of Phenylacetic Acid Derivatives

A Senior Application Scientist's Perspective on a Versatile Scaffold

Abstract

While specific biological activity data for 2-Fluoro-4-methoxyphenylacetic acid remains limited in publicly accessible scientific literature, the broader class of phenylacetic acid derivatives represents a cornerstone in medicinal chemistry and drug discovery. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by analogs of 2-Fluoro-4-methoxyphenylacetic acid, with a focus on their anti-inflammatory, antidiabetic, and antitubercular properties. We delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Phenylacetic Acid Scaffold - A Privileged Structure in Drug Discovery

Phenylacetic acid and its derivatives are a significant class of compounds that serve as fundamental building blocks for numerous pharmaceuticals.[1] Their structural simplicity, coupled with the ability to readily undergo chemical modifications, has made them a "privileged scaffold" in medicinal chemistry. This guide will explore the biological activities of key analogs, providing insights into their therapeutic potential and the experimental methodologies used to characterize them.

While our initial focus was on 2-Fluoro-4-methoxyphenylacetic acid, the scarcity of specific data has prompted a broader examination of its structural relatives. This approach allows us to present a more comprehensive and impactful technical guide that highlights the vast therapeutic landscape of the phenylacetic acid chemical class.

Anti-inflammatory and Analgesic Activity: Targeting Cyclooxygenase (COX) Enzymes

Many phenylacetic acid derivatives are potent nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3]

Mechanism of Action: Selective and Non-selective COX Inhibition

The primary mechanism of action for many NSAIDs within this class is the inhibition of COX-1 and COX-2.[3] The differential inhibition of these two isoforms is a critical factor in the therapeutic efficacy and side-effect profile of these drugs.

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme, with its expression upregulated at sites of inflammation.

The ideal NSAID would selectively inhibit COX-2 to reduce inflammation and pain without affecting the protective functions of COX-1.

Signaling Pathway: Arachidonic Acid Cascade and COX Inhibition

Caption: COX inhibition by NSAIDs in the arachidonic acid pathway.

Key Phenylacetic Acid-Based NSAIDs: Diclofenac and Ibuprofen

Diclofenac and Ibuprofen are two widely used NSAIDs derived from the phenylacetic acid scaffold. Their COX inhibitory profiles are summarized below:

| Compound | Target(s) | IC50 (µM) - COX-1 | IC50 (µM) - COX-2 | COX-1/COX-2 Ratio | Reference(s) |

| Diclofenac | COX-1, COX-2 | 0.076 | 0.026 | 2.9 | [4] |

| Ibuprofen | COX-1, COX-2 | 12 | 80 | 0.15 | [4] |

Diclofenac exhibits a degree of selectivity for COX-2, which may contribute to its potent anti-inflammatory effects.[4] In contrast, Ibuprofen is a non-selective COX inhibitor, with a slightly higher affinity for COX-1.[4]

Experimental Protocols

This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX by monitoring the colorimetric oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

TMPD

-

Arachidonic acid

-

Test compounds and reference inhibitors (e.g., Diclofenac, Ibuprofen)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare solutions of test compounds and reference inhibitors at various concentrations.

-

In a 96-well plate, add Assay Buffer, Heme, and the COX enzyme (either COX-1 or COX-2) to each well.

-

Add the test compound or reference inhibitor to the appropriate wells. Include control wells with no inhibitor.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the absorbance at 590 nm over time using a plate reader.

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Workflow: In Vitro COX Inhibition Assay

Caption: Workflow for a typical in vitro COX inhibition assay.

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.[5][6]

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[6]

Animals: Male Wistar rats or Swiss albino mice.

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound and reference drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Animal handling equipment

Procedure:

-

Administer the test compound or reference drug to the animals (e.g., orally or intraperitoneally).

-

After a set period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group (vehicle-treated).

Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

-

Vc = Average increase in paw volume in the control group

-

Vt = Average increase in paw volume in the drug-treated group

Antidiabetic Activity: Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Certain phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a key role in regulating glucose and lipid metabolism.[8]

Mechanism of Action: Modulating Gene Expression

PPARs exist as three subtypes: PPARα, PPARγ, and PPARδ. Phenylacetic acid derivatives have been shown to act as dual PPARα/γ agonists.[9]

-

PPARα activation primarily leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

-

PPARγ activation enhances insulin sensitivity and promotes glucose uptake in peripheral tissues.

By activating these receptors, phenylacetic acid derivatives can improve glycemic control and lipid profiles, making them promising candidates for the treatment of type 2 diabetes.

Signaling Pathway: PPAR Agonism

Caption: Mechanism of PPAR agonism by phenylacetic acid derivatives.

Experimental Protocols

This cell-based assay is used to determine the ability of a compound to activate PPARs.

Principle: The assay utilizes a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). Activation of the PPAR by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmids for the PPAR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain

-

Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving luciferase expression

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds and reference agonists (e.g., Rosiglitazone for PPARγ)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compounds or a reference agonist.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value for each compound.

This is a common animal model used to study type 1 and type 2 diabetes.[1]

Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing β-cells of the pancreas. Administration of STZ induces a state of hyperglycemia that mimics diabetes.[1]

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (pH 4.5)

-

Test compound and reference drug (e.g., Glibenclamide)

-

Glucometer and test strips

-

Animal handling equipment

Procedure for Type 2 Diabetes Model:

-

Induce insulin resistance by feeding the animals a high-fat diet for several weeks.

-

Administer a single low dose of STZ (e.g., 35-40 mg/kg, i.p.) to induce partial β-cell dysfunction.[10]

-

Confirm the diabetic state by measuring blood glucose levels. Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

-

Administer the test compound or reference drug to the diabetic animals for a specified period.

-

Monitor blood glucose levels, body weight, and other relevant parameters throughout the study.

-

At the end of the study, collect blood and tissues for further analysis (e.g., insulin levels, lipid profiles, histopathology of the pancreas).

Data Analysis: The effectiveness of the test compound is determined by its ability to lower blood glucose levels and improve other metabolic parameters compared to the diabetic control group.

Antitubercular Activity: A New Frontier for Phenylacetic Acid Derivatives

Recent studies have highlighted the potential of fluorinated phenylacetamide derivatives as novel antitubercular agents.[10]

Mechanism of Action

The exact mechanism of action of these compounds against Mycobacterium tuberculosis is still under investigation. However, it is hypothesized that they may inhibit essential enzymes involved in the synthesis of the mycobacterial cell wall or other critical metabolic pathways.[11]

Structure-Activity Relationship (SAR)

SAR studies on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have revealed that:

-

The presence of a nitro group at the 4-position of the phenoxy ring is crucial for activity.

-

Substitution on the N-phenyl ring can significantly influence the antitubercular potency. For instance, a nitro group at the 2-position of the N-phenyl ring resulted in the most potent compound in one study.[10]

Experimental Protocols

This is a widely used and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[12]

Principle: Alamar Blue is a redox indicator that changes color in response to metabolic activity. Viable, metabolically active bacteria reduce the blue Alamar Blue to a pink-colored product. The MIC is the lowest concentration of a compound that prevents this color change.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

96-well microplates

-

Test compounds and reference drugs (e.g., Isoniazid, Rifampicin)

-

Alamar Blue reagent

-

Incubator (37 °C)

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well plate.

-

Add a standardized inoculum of M. tuberculosis H37Rv to each well.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Seal the plates and incubate at 37 °C for 5-7 days.

-

Add Alamar Blue solution to each well and re-incubate for 24 hours.

-

Visually assess the color change in each well. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Workflow: Microplate Alamar Blue Assay (MABA)

Caption: Workflow for determining MIC using the MABA assay.

Synthesis of 2-Fluoro-4-methoxyphenylacetic acid

While extensive biological data is not yet available for the title compound, its synthesis is of interest for future studies. A plausible synthetic route can be adapted from known procedures for related compounds.

Proposed Synthetic Pathway

A potential synthesis of 2-Fluoro-4-methoxyphenylacetic acid could start from 3-fluoroanisole.

-

Friedel-Crafts Acylation: 3-Fluoroanisole can be acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2-fluoro-4-methoxyacetophenone.

-

Willgerodt-Kindler Reaction: The resulting acetophenone can then be converted to the corresponding thioamide, followed by hydrolysis to afford 2-Fluoro-4-methoxyphenylacetic acid.

Conclusion and Future Directions

The phenylacetic acid scaffold is a remarkably versatile platform for the development of new therapeutic agents. This guide has provided an in-depth overview of the diverse biological activities of its derivatives, with a focus on their anti-inflammatory, antidiabetic, and antitubercular potential. The detailed experimental protocols and structure-activity relationships presented herein serve as a valuable resource for researchers in the field.

While the biological profile of 2-Fluoro-4-methoxyphenylacetic acid itself remains to be fully elucidated, its structural similarity to known bioactive compounds suggests that it may possess interesting pharmacological properties. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.

References

-

Phenylacetic Acid Derivatives Overview. (n.d.). Scribd. Retrieved from [Link]

-

Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. (2020). Request PDF. Retrieved from [Link]

-

Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (2001). PubMed. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). National Institutes of Health. Retrieved from [Link]

-

Rat paw oedema modeling and NSAIDs: Timing of effects. (2015). PubMed. Retrieved from [Link]

-

Streptozotocin-Induced Diabetic Models in Mice and Rats. (2021). PubMed. Retrieved from [Link]

-

"Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology. (2008). ResearchGate. Retrieved from [Link]

-

An accurate and simple method for measurement of paw edema. (2014). ResearchGate. Retrieved from [Link]

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific c-hydroxybutyri. (2006). Ovid. Retrieved from [Link]

-

Phenylacetic acid derivatives as hPPAR agonists. (2003). PubMed. Retrieved from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2015). Brieflands. Retrieved from [Link]

-

Anti-inflammatory structure-activity relationships of a new series of open-loop COX-2 inhibitors derivatived from Rofecoxib. (2005). CNKI. Retrieved from [Link]

- Preparation method of 2-fluoro-4-methoxyacetophenone. (2011). Google Patents.

-

Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. (2013). National Institutes of Health. Retrieved from [Link]

-

Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2021). National Institutes of Health. Retrieved from [Link]

-